

Structural Characterization of (R)-N-(1-Hydroxypropan-2-yl)palmitamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-N-(1-Hydroxypropan-2-yl)palmitamide

Cat. No.: B129837

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-Hydroxypropan-2-yl)palmitamide, also known as N-palmitoyl-D-alaninol, is a lipid molecule belonging to the class of N-acyl amino alcohols. These compounds are structurally related to the well-studied N-acylethanolamines (NAEs), a class of endogenous signaling lipids that includes the endocannabinoid anandamide. Given its structure, **(R)-N-(1-Hydroxypropan-2-yl)palmitamide** is of significant interest for its potential biological activities, particularly in the modulation of signaling pathways where other fatty acid amides are known to be active. This technical guide provides a comprehensive overview of the structural characterization of **(R)-N-(1-Hydroxypropan-2-yl)palmitamide**, including its physicochemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its expected spectral data based on analogous compounds.

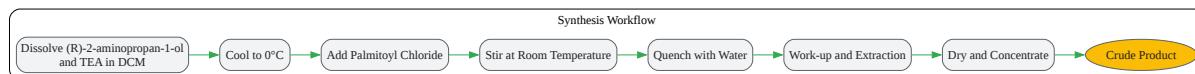
Physicochemical Properties

The fundamental physicochemical properties of **(R)-N-(1-Hydroxypropan-2-yl)palmitamide** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₉ H ₃₉ NO ₂
Molecular Weight	313.52 g/mol
Physical Form	Crystalline Solid
Solubility	DMF: 10 mg/mL; DMSO: 4 mg/mL; Ethanol: 25 mg/mL

Experimental Protocols

Synthesis of (R)-N-(1-Hydroxypropan-2-yl)palmitamide


A common and effective method for the synthesis of N-acyl amino alcohols is the Schotten-Baumann reaction, which involves the acylation of an amino alcohol with an acyl chloride in the presence of a base.[\[1\]](#)

Materials:

- (R)-2-Aminopropan-1-ol
- Palmitoyl chloride
- Triethylamine (TEA) or Sodium Hydroxide (NaOH)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-2-aminopropan-1-ol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of palmitoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

[Click to download full resolution via product page](#)

Synthesis and Work-up Workflow

Purification Protocol

The crude **(R)-N-(1-Hydroxypropan-2-yl)palmitamide** can be purified by recrystallization or column chromatography.

1. Recrystallization:

- Dissolve the crude product in a minimal amount of hot ethanol or acetonitrile.

- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Flash Column Chromatography:

- Stationary Phase: Silica gel.
- Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate).
- Procedure:
 - Dissolve the crude product in a minimal amount of the mobile phase.
 - Load the solution onto a silica gel column.
 - Elute the column with the solvent gradient.
 - Collect fractions and analyze by TLC to identify those containing the pure product.
 - Combine the pure fractions and evaporate the solvent to yield the purified **(R)-N-(1-Hydroxypropan-2-yl)palmitamide**.

Structural Characterization Data (Predicted)

As experimental spectral data for **(R)-N-(1-Hydroxypropan-2-yl)palmitamide** is not readily available in the public domain, the following tables present predicted data based on its chemical structure and published data for closely related analogs such as N-palmitoyl alanine. [2]

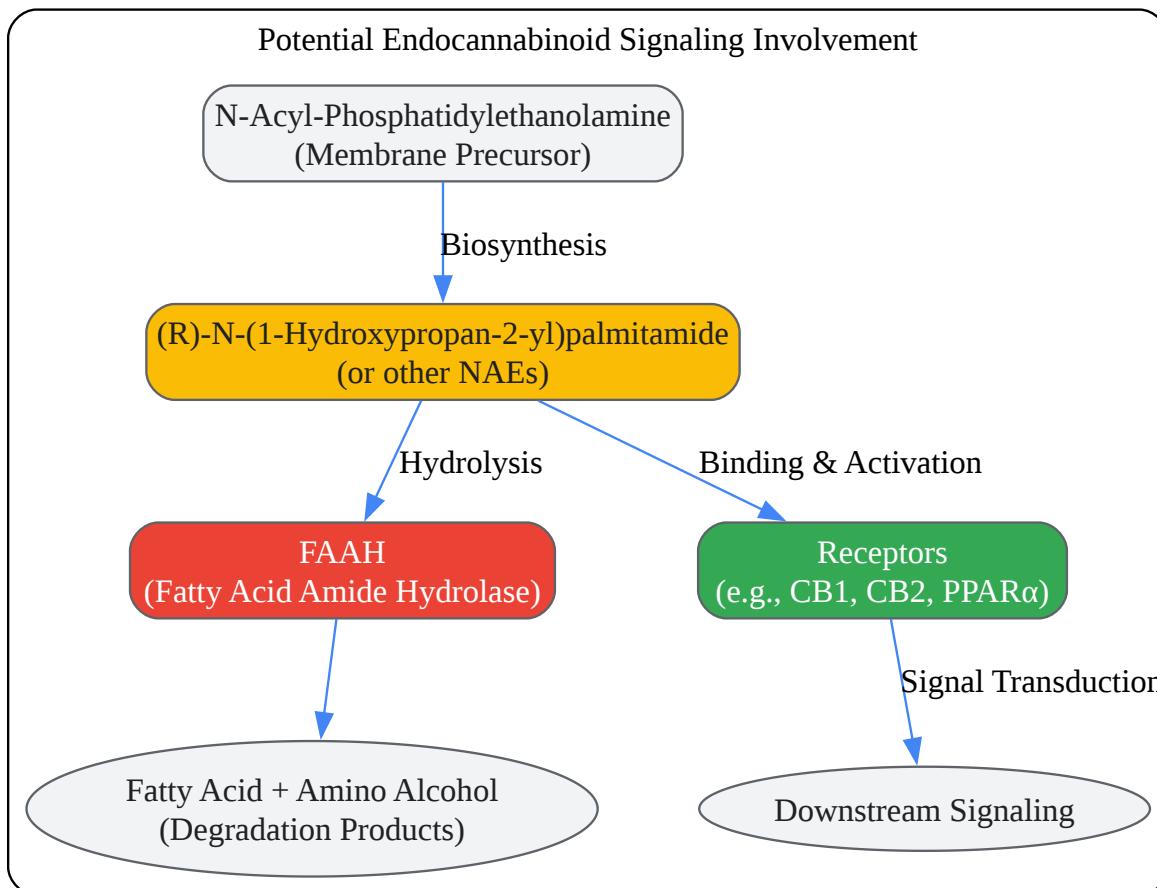
¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~5.8-6.2	br s	-NH-
~3.8-4.0	m	-CH(CH ₃)-
~3.4-3.6	m	-CH ₂ OH
~2.1-2.3	t	-CH ₂ -C(O)-
~1.5-1.7	m	-CH ₂ -CH ₂ -C(O)-
~1.2-1.4	br s	-(CH ₂) ₁₂ -
~1.1-1.2	d	-CH(CH ₃)-
~0.8-0.9	t	-CH ₃ (palmitoyl)

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~173-175	-C(O)NH-
~65-67	-CH ₂ OH
~48-50	-CH(CH ₃)-
~36-38	-CH ₂ -C(O)-
~29-30	-(CH ₂) ₁₂ -
~25-27	-CH ₂ -CH ₂ -C(O)-
~22-23	-CH ₂ -CH ₃ (palmitoyl)
~17-19	-CH(CH ₃)-
~14	-CH ₃ (palmitoyl)

FTIR Spectroscopy


Wavenumber (cm ⁻¹)	Assignment
~3300	O-H stretch (hydroxyl), N-H stretch (amide)
~2920, ~2850	C-H stretch (aliphatic)
~1640	C=O stretch (Amide I)
~1550	N-H bend (Amide II)
~1465	C-H bend (methylene)
~1050	C-O stretch (hydroxyl)

Mass Spectrometry

m/z	Assignment
314.30	[M+H] ⁺
336.28	[M+Na] ⁺
296.29	[M-H ₂ O+H] ⁺

Potential Biological Activity and Signaling Pathway

N-acyl amino alcohols are structurally analogous to N-acylethanolamines (NAEs), which are a class of lipid signaling molecules involved in the endocannabinoid system.^[3] NAEs like anandamide and N-palmitoylethanolamide (PEA) are synthesized on demand and act on various cellular targets, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs). The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH).^[4] It is plausible that **(R)-N-(1-Hydroxypropan-2-yl)palmitamide** could interact with components of this signaling pathway, potentially as a substrate or inhibitor of FAAH, or as a ligand for related receptors.

[Click to download full resolution via product page](#)

Hypothesized Biological Signaling Pathway

Disclaimer: The spectral data and biological pathway information presented in this guide are predictive and based on structurally similar compounds. Experimental verification is required for definitive characterization and confirmation of biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Palmitoyl Alanine | C19H37NO3 | CID 14961184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Characterization of (R)-N-(1-Hydroxypropan-2-yl)palmitamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129837#structural-characterization-of-r-n-1-hydroxypropan-2-yl-palmitamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com